GSI-136
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
443989-01-3 |
|---|---|
Molecular Formula |
C11H18ClNO3S2 |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-3-ethyl-1-hydroxypentan-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H18ClNO3S2/c1-3-8(4-2)9(7-14)13-18(15,16)11-6-5-10(12)17-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3/t9-/m1/s1 |
InChI Key |
PYZFRRVBPNGCBX-SECBINFHSA-N |
SMILES |
CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl |
Isomeric SMILES |
CCC(CC)[C@@H](CO)NS(=O)(=O)C1=CC=C(S1)Cl |
Canonical SMILES |
CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl |
Appearance |
Solid powder |
Other CAS No. |
443989-01-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSI-136; GSI 136; GSI136. |
Origin of Product |
United States |
Elucidation of Gsi 136 S Molecular Mechanism of Action
Comprehensive Analysis of the Gamma-Secretase Enzyme Complex and its Substrates
The gamma-secretase complex is a multi-subunit aspartyl protease that performs intramembrane proteolysis, cleaving its substrates within the lipid bilayer nih.gov. This unique proteolytic activity is essential for a wide range of biological functions.
Constituent Components of the Gamma-Secretase Complex (e.g., Presenilin-1, Nicastrin, Pen-2, Aph-1)
The functional gamma-secretase complex is minimally composed of four core integral membrane proteins:
Presenilin (PS) : This includes Presenilin-1 (PSEN1) and Presenilin-2 (PSEN2). Presenilin is considered the catalytic subunit of the complex, containing two transmembrane aspartates in its active site responsible for the proteolytic activity nih.gov. It undergoes autocatalytic processing to yield N-terminal and C-terminal fragments that remain associated within the mature complex cuhk.edu.cn.
Nicastrin (NCT) : Nicastrin is a large glycoprotein (B1211001) that functions as a scaffolding protein within the complex and is thought to act as a substrate receptor, binding to the N-terminus of ectodomain-shed substrates nih.gov.
Anterior Pharynx-defective 1 (APH-1) : APH-1 is another essential component involved in the assembly and stability of the gamma-secretase complex drugbank.com.
These four components co-assemble to form the active enzyme in mammalian cells nih.gov.
Canonical Substrates of Gamma-Secretase (e.g., Amyloid Precursor Protein, Notch Receptors)
Gamma-secretase processes a diverse array of type I transmembrane proteins, with over 140 known substrates and candidate substrates nih.gov. The most extensively studied canonical substrates include:
Amyloid Precursor Protein (APP) : APP is sequentially cleaved by β-secretase and then by gamma-secretase to produce various Aβ peptides, including Aβ40 and Aβ42. The accumulation and aggregation of Aβ42 are central to the pathogenesis of Alzheimer's Disease nih.gov.
Notch Receptors : The Notch signaling pathway is critical for cell fate determination, differentiation, proliferation, and survival during development and in adult tissue homeostasis mdpi.comnih.gov. Gamma-secretase cleaves the Notch receptor fragment at the S3 site, releasing the Notch intracellular domain (NICD) into the cytoplasm. NICD then translocates to the nucleus to regulate gene transcription unil.chmdpi.com.
Other notable substrates include ErbB4, E-cadherin, N-cadherin, ephrin-B2, and CD44, among others, highlighting the broad biological importance of gamma-secretase activity researchgate.net.
GSI-136's Inhibitory Modus Operandi on Gamma-Secretase Activity
This compound functions as a gamma-secretase inhibitor, meaning it interferes with the proteolytic activity of the enzyme complex. While specific detailed kinetic and mechanistic characteristics for this compound are not extensively detailed in the provided search results, the general mechanism for gamma-secretase inhibitors (GSIs) involves binding to the active site of the presenilin subunit, thereby impeding the enzyme's ability to cleave its substrates nih.gov.
Impact on Proteolytic Cleavage of Substrates
As a GSI, this compound is expected to reduce the proteolytic cleavage of gamma-secretase substrates. For instance, general GSIs decrease the production of Aβ peptides from APP nih.gov. Similarly, GSIs are known to block the cleavage of Notch receptors, preventing the release of NICD and subsequently inhibiting Notch signaling mdpi.comnih.gov.
Kinetic and Mechanistic Characteristics of this compound Interaction
Specific kinetic parameters (e.g., Km, Vmax) or detailed mechanistic insights (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound itself are not explicitly available in the provided search results. However, general GSIs typically bind to the catalytic site within the presenilin component of the gamma-secretase complex nih.gov. This binding prevents the enzyme from performing the intramembrane hydrolysis necessary for substrate cleavage. The precise binding mode and conformational changes induced by this compound within the gamma-secretase complex, if unique, are not detailed in the available information.
Gsi 136 S Engagement with Key Cellular Signaling Networks
Deep Dive into the Notch Signaling Pathway Modulation by GSI-136
The Notch signaling pathway is activated through a series of proteolytic cleavages following ligand binding to the Notch receptor researchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com. This compound interferes with this cascade, thereby attenuating Notch activity and its downstream effects nih.govresearchgate.netresearchgate.net.
Disruption of Notch Receptor Activation Cascade
The canonical Notch signaling pathway involves two key proteolytic cleavages after a ligand (e.g., Delta-like or Jagged) binds to the Notch receptor on an adjacent cell researchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com. The first cleavage (S2) is mediated by an ADAM metalloprotease, releasing the extracellular domain of the Notch receptor researchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com. Subsequently, the γ-secretase enzyme complex performs the second cleavage (S3) within the transmembrane domain researchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com. This S3 cleavage is the rate-limiting step for Notch receptor activation and is precisely where gamma-secretase inhibitors like this compound exert their inhibitory effect researchgate.netfrontiersin.org. By blocking this final proteolytic step, this compound effectively disrupts the entire Notch receptor activation cascade researchgate.netfrontiersin.orgfrontiersin.org.
Downregulation of Notch Intracellular Domain (NICD) Levels
The S3 cleavage, inhibited by this compound, is essential for the release of the Notch Intracellular Domain (NICD) nih.govresearchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com. Once released, NICD translocates to the nucleus, where it forms a transcriptional activator complex with other proteins, such as CSL (CBF1, Suppressor of Hairless, Lag-1) and Mastermind-like (MAML) co-activators researchgate.netspandidos-publications.comashpublications.orgnih.gov. This complex then drives the transcription of Notch target genes researchgate.netspandidos-publications.comashpublications.org. By preventing the formation and subsequent release of NICD from the cell membrane, this compound directly leads to a significant downregulation of intracellular NICD levels nih.govresearchgate.netspandidos-publications.comnih.gov. This reduction in NICD is a direct consequence of the disrupted activation cascade nih.govresearchgate.net.
Table 1: Impact of Gamma-Secretase Inhibition on Notch Intracellular Domain (NICD) Levels
| Mechanism of Action | Effect on NICD Levels | References |
| Inhibition of γ-secretase cleavage | Decreased | nih.govresearchgate.netspandidos-publications.comnih.gov |
| Prevention of NICD release | Decreased | nih.govresearchgate.netfrontiersin.orgspandidos-publications.com |
| Blockade of S3 cleavage | Decreased | researchgate.netfrontiersin.orgfrontiersin.orgspandidos-publications.com |
Consequential Effects on Notch Target Gene Expression
The nuclear translocation of NICD and its subsequent binding to the CSL-MAML complex are prerequisites for the activation of Notch-dependent gene expression researchgate.netspandidos-publications.comashpublications.org. Given that this compound effectively downregulates NICD levels, it consequently inhibits the transcription of these target genes spandidos-publications.comashpublications.orgnih.govnih.govnih.govoncotarget.complos.org. Key Notch target genes include members of the Hairy and Enhancer of Split (Hes) family (e.g., Hes1, Hey1), c-Myc, p21, SNAI, and Cyclin D1 researchgate.netspandidos-publications.comnih.govnih.gov. The downregulation of these genes mediates many of the biological effects observed following this compound treatment, influencing cellular processes such as proliferation, differentiation, and apoptosis ashpublications.orgnih.govnih.govbiologists.com. For instance, GSI treatment has been shown to downregulate Cyclin D1 expression nih.gov and decrease levels of Hes1 and c-Myc nih.gov.
Table 2: Representative Notch Target Genes Downregulated by Gamma-Secretase Inhibition
| Notch Target Gene | Cellular Process Affected | References |
| Hes1 | Differentiation, Proliferation | spandidos-publications.comnih.govoncotarget.com |
| Hey1 | Differentiation, Angiogenesis | nih.gov |
| c-Myc | Proliferation, Apoptosis | researchgate.netashpublications.orgnih.govplos.org |
| p21 | Cell Cycle Arrest, Apoptosis | researchgate.netnih.gov |
| Cyclin D1 | Cell Cycle Progression | researchgate.netnih.govnih.govoncotarget.com |
| SNAI | Epithelial-Mesenchymal Transition | researchgate.netnih.gov |
Isoform-Specific Considerations of Notch Inhibition (e.g., Notch1, Notch2, Notch3, Notch4)
Mammals possess four Notch receptors: Notch1, Notch2, Notch3, and Notch4 google.comfrontiersin.orgresearchgate.net. Gamma-secretase inhibitors, including this compound, are generally considered pan-Notch inhibitors, meaning they block the proteolytic activation of all four Notch receptors google.comfrontiersin.orgnih.gov. However, the extent of inhibition can vary among different GSI compounds and across Notch isoforms nih.gov. Studies have demonstrated that Notch1, Notch2, Notch3, and Notch4 proteins are often overexpressed in various disease contexts, and GSIs effectively inhibit their signaling frontiersin.orgnih.govbiologists.comsemanticscholar.org. For example, in breast cancer, increased levels of Notch1 and Notch3 NICD have been observed, with Notch3 actively promoting nuclear transcription nih.gov. Treatment with GSIs has been shown to decrease Notch1, Notch2, and Notch3 protein levels in B-cell acute lymphoblastic leukemia (B-ALL) cells semanticscholar.org. Furthermore, all four Notch proteins (NOTCH1, 2, 3, and 4) have been found to be overexpressed to varying degrees in malformed vessels in different types of vascular malformations, and GSIs can inhibit Notch target gene expression in these contexts nih.gov.
Table 3: Notch Receptor Isoforms Affected by Gamma-Secretase Inhibitors
| Notch Receptor Isoform | Inhibition by GSIs | Contexts of Relevance | References |
| Notch1 | Yes | T-ALL, Breast Cancer, Glioblastoma, Vascular Malformations, Intestinal Stem Cells | nih.govspandidos-publications.comashpublications.orgnih.govoncotarget.combiologists.comsemanticscholar.org |
| Notch2 | Yes | B-ALL, Vascular Malformations, Intestinal Stem Cells | nih.govbiologists.comsemanticscholar.org |
| Notch3 | Yes | Breast Cancer, T-ALL, Glioblastoma, Vascular Malformations, B-ALL | nih.govnih.govoncotarget.complos.orgsemanticscholar.org |
| Notch4 | Yes | Vascular Malformations, B-ALL | nih.govsemanticscholar.org |
Interconnections with Complementary Cellular Pathways
The Notch signaling pathway does not operate in isolation but engages in complex crosstalk with numerous other cellular signaling networks, influencing a broad spectrum of biological processes nih.govnih.govnih.gov.
Interplay with WNT/β-catenin Signaling Axis
The WNT/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, embryonic development, and tissue homeostasis, and its dysregulation is implicated in various cancers mdpi.comsemanticscholar.orgresearchgate.netfrontiersin.org. There is documented interplay between Notch and WNT/β-catenin signaling. Notch can interact with β-catenin, leading to its degradation nih.gov. Conversely, the WNT/β-catenin pathway can stimulate receptor tyrosine kinase (RTK) activation, such as PI3K signaling, in gliomas mdpi.com. Studies suggest that Wnt activation may serve as a potential biomarker for predicting the efficacy of GSIs mdpi.com. For instance, in gastric cancer cells, the limited pro-apoptotic effects of a GSI (DAPT) were partly attributed to ERK1-2-dependent upregulation of Wnt-β-catenin signaling mdpi.com. Combined inhibition of Notch and the ERK1-2 pathway was shown to prevent β-catenin induction and enhance the efficacy of single GSI treatment, indicating a compensatory or interconnected relationship between these pathways mdpi.com.
Preclinical Research Paradigms and Efficacy Assessments of Gsi 136
Investigations in Models of Neurodegenerative Disorders
Gamma-secretase inhibitors (GSIs) broadly have been a subject of extensive preclinical research in neurodegenerative disorders, primarily due to their ability to modulate amyloidogenic processing, a key pathological hallmark in Alzheimer's disease (AD). GSI-136, specifically, has been noted for its involvement in clinical trials for Alzheimer's disease treatment drugbank.comunil.ch. However, detailed specific preclinical research findings for this compound in in vitro or in vivo models of neurodegeneration are not extensively detailed in publicly available scientific literature within the scope of this review.
In vitro Neuronal Models for Amyloidogenic Processing
In vivo Animal Models of Neurodegeneration and Cognitive Dysfunction
Similarly, while the broader class of gamma-secretase inhibitors has been explored in in vivo animal models of neurodegeneration to evaluate their effects on disease progression and cognitive dysfunction, specific detailed data demonstrating the efficacy of this compound in these in vivo contexts are not comprehensively reported in the current findings. This compound was developed for Alzheimer's disease treatment and evaluated in Phase I clinical trials to determine its safety and tolerability in healthy subjects, with its evaluation extended to other diseases, though information about trial outcomes is not currently available unil.ch.
Preclinical Efficacy Studies in Oncological Contexts
The Notch signaling pathway, which relies on gamma-secretase for its activation, is frequently implicated in the initiation and progression of various cancers, including pancreatic ductal adenocarcinoma (PDAC). Consequently, gamma-secretase inhibitors have been explored as potential therapeutic agents in oncology.
Pancreatic Ductal Adenocarcinoma Models
Extensive preclinical research has been conducted using gamma-secretase inhibitors in models of pancreatic ductal adenocarcinoma. These studies have demonstrated that inhibiting Notch signaling can attenuate tumor progression and modulate cellular behaviors. However, it is crucial to note that the detailed findings and data tables available in the current search results primarily refer to other specific gamma-secretase inhibitors, such as MRK-003 or GSI IX (DAPT), rather than this compound itself uni-freiburg.defda.govgehealthcare.co.krfishersci.commdpi.com. As this compound is a distinct chemical entity from these other compounds, specific preclinical efficacy data directly attributable to this compound in pancreatic ductal adenocarcinoma models are not detailed in the provided information.
While other gamma-secretase inhibitors have shown significant promise in inhibiting tumor development and progression in genetically engineered mouse models of invasive PDAC uni-freiburg.defda.govmdpi.com, specific in vivo data demonstrating the inhibition of tumor progression by this compound in pancreatic ductal adenocarcinoma systems are not available within the scope of this review.
Similarly, while various gamma-secretase inhibitors have been shown to inhibit cellular proliferation and induce apoptosis in human pancreatic cancer cell lines gehealthcare.co.krfishersci.com, specific detailed research findings on the modulation of cellular growth and apoptosis by this compound in in vitro pancreatic ductal adenocarcinoma models are not present in the current search results.
Hematological Malignancy Models, with a focus on T-cell Acute Lymphoblastic Leukemia
Gamma-secretase inhibitors (GSIs) have been extensively studied in hematological malignancies, particularly T-cell Acute Lymphoblastic Leukemia (T-ALL), where activating mutations in NOTCH1 are frequently observed. nih.govnih.gov GSIs function by blocking the proteolytic cleavage of NOTCH receptors, thereby inhibiting the activation of the Notch signaling pathway. nih.gov
In T-ALL models, GSIs have demonstrated the ability to suppress leukemic cell proliferation and induce apoptosis. Studies using T-ALL xenograft models showed that GSI treatment inhibited Notch signaling, leading to a decrease in tumor cell proliferation and an increase in apoptosis. nih.gov While the ability of GSIs to reduce T-ALL cell viability in vitro can be a slow process, often requiring more than eight days, intermittent yet potent inhibition of Notch signaling has proven sufficient for anti-tumor efficacy in vivo. nih.gov For instance, achieving over 70% Notch pathway inhibition for three days was found to be necessary for anti-tumor activity in an APP-YAC mouse model, which could be accomplished with a single 300 mg·kg−1 dose or 100 mg·kg−1 once daily for three consecutive days. nih.gov This anti-tumor effect was linked to cell cycle arrest and apoptosis, partially mediated by Notch-dependent regulation of mitochondrial homeostasis. nih.gov
Beyond T-ALL, various GSIs, such as GSI-I, GSI-IX, and GSI-XII, have been shown to suppress the in vitro growth of certain B-cell malignant lymphoma (B-ML) and acute myeloid leukemia (AML) cell lines in a dose-dependent manner, primarily through the induction of apoptosis. nih.gov In T-ALL cells, GSI treatment led to a decrease in HES1 mRNA expression and an attenuation of the intracellular fragment of Notch1, the active form of Notch1. nih.gov However, in GSI-sensitive B-ML and AML cell lines, HES1 mRNA expression increased, and the attenuation of the Notch1 fragment was less evident, suggesting that GSIs might act on Notch 2, 3, or 4 proteins, or through other Notch-independent pathways in these specific cell types. nih.gov
Table 1: Summary of GSI Effects on Leukemic Cell Proliferation and Viability
| Malignancy Type | GSI Effect on Proliferation/Viability | Key Mechanisms/Observations | Relevant GSI Compounds |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Suppression of proliferation, induction of apoptosis, cell cycle arrest. nih.govnih.gov | Inhibition of Notch signaling, Notch-dependent mitochondrial homeostasis. nih.gov | GSI-I, GSI-IX, GSI-XII nih.gov |
| B-cell Malignant Lymphoma (B-ML) | Suppression of in vitro growth, induction of apoptosis. nih.gov | Possible action on Notch 2, 3, or 4, or other pathways. nih.gov | GSI-I, GSI-IX, GSI-XII nih.gov |
| Acute Myeloid Leukemia (AML) | Suppression of in vitro growth, induction of apoptosis. nih.gov | Possible action on Notch 2, 3, or 4, or other pathways. nih.gov | GSI-I, GSI-IX, GSI-XII nih.gov |
While GSIs can induce cell cycle arrest in T-ALL as single agents, their ability to completely eradicate leukemic cells may be limited, suggesting the benefit of combination therapies. thd.org.tr Preclinical data indicate that simultaneous administration of corticosteroids can alleviate gastrointestinal toxicity and enhance the anti-tumor activity of GSIs. nih.gov The combination of GSIs with glucocorticoids, such as dexamethasone, has been shown to enhance therapeutic responses. thd.org.tr
Furthermore, certain resistance mechanisms to GSI therapy have been identified in T-ALL, including FBXW7 mutations and PTEN loss, which can lead to a reduced dependency on NOTCH1 signaling. thd.org.tr A subpopulation of "persister" T-ALL cells, which are resistant to prolonged GSI treatment, were found to reactivate MYC expression through BRD4-dependent enhancers, independent of NOTCH1 signaling. thd.org.tr In these cases, combining GSI with BRD4 inhibition (e.g., JQ1) significantly improved efficacy in T-ALL xenotransplant models. thd.org.tr In the context of multiple myeloma, preclinical studies have suggested that combining CAR T cells with a small molecule GSI can increase the expression of B-cell maturation antigen (BCMA) on the surface of myeloma cells, potentially enhancing CAR T cell efficacy. mednexus.org
Table 2: Strategies to Enhance GSI Antileukemic Activity
| Strategy | Rationale/Mechanism | Outcome | Malignancy Type |
| Combination with Corticosteroids (e.g., Dexamethasone) | Mitigates gastrointestinal toxicity; enhances GSI anti-tumor activity. nih.govthd.org.tr | Enhanced therapeutic responses. thd.org.tr | T-ALL |
| Combination with BRD4 Inhibitors (e.g., JQ1) | Targets GSI-resistant "persister" cells by inhibiting MYC reactivation. thd.org.tr | Significantly more effective in T-ALL xenotransplant models. thd.org.tr | T-ALL |
| Combination with CAR T cells | Increases BCMA expression on myeloma cell surface. mednexus.org | Potential to enhance CAR T cell efficacy. mednexus.org | Multiple Myeloma |
Solid Tumor Models
The efficacy of gamma-secretase inhibitors has also been investigated in various solid tumor models, including non-small cell lung cancer, glioblastoma, osteosarcoma, and breast cancer, often demonstrating inhibition of tumor growth and invasion, and sensitization to other anticancer modalities.
Targeting the Notch pathway with GSIs has consistently shown the ability to impair cancer cell growth and tumor progression across a range of solid tumor models. nih.gov For example, GSIs have been shown to directly induce apoptosis in Kaposi sarcoma cells both in vitro and in vivo. nih.gov In non-small cell lung cancer (NSCLC), pharmacologic treatment with a GSI has been demonstrated to block cancer growth in autochthonous murine KrasG12V-driven NSCLCs. harvard.edu This effect is associated with reduced HES1 levels and decreased phosphorylated ERK, without changes in phosphorylated MEK. harvard.edu Mechanistically, GSI treatment upregulates DUSP1, an ERK phosphatase, thereby reducing phospho-ERK. harvard.edunih.gov Furthermore, a GSI designated MW167 enhanced the inhibitory effects of X-ray radiation on the proliferation, invasion, and migration of lung cancer cells by affecting the Numb/Notch1/HES1 axis. researchgate.net
In glioblastoma, GSI-I has been shown to induce apoptosis in tumor-initiating cells. nih.gov Studies on human glioblastoma cells (A-172) revealed that GSI application suppressed cell proliferation and survival by down-regulating amyloid-beta (Aβ), up-regulating phosphorylated PTEN (p-PTEN), and suppressing phosphorylated Akt (p-Akt). plos.org In osteosarcoma, GSI treatment has been observed to inhibit proliferation and reduce motility. mdpi.com Similarly, in human ovarian cancer and melanoma cells, GSI treatment decreased Hes1 expression and tumor sphere formation. nih.gov Treatment of primary melanoma xenografts with the GSI RO4929097 led to decreased expression of stem cell markers and reduced tumor formation in serial xenograft transplants. nih.gov In breast cancer, inhibition of Notch-4, which is highly active in breast cancer stem cells, resulted in the suppression of tumor growth. nih.gov
Table 3: GSI Effects on Tumor Growth and Invasion in Solid Tumor Models
| Tumor Type | GSI Effect | Key Mechanisms/Observations |
| Non-Small Cell Lung Cancer (NSCLC) | Blocks cancer growth, suppresses ERK/MEK signaling, inhibits proliferation, invasion, and migration. harvard.edunih.govresearchgate.net | Upregulation of DUSP1, affecting Numb/Notch1/HES1 axis. harvard.edunih.govresearchgate.net |
| Glioblastoma | Induces apoptosis, suppresses cell proliferation and survival. nih.govplos.org | Down-regulation of Aβ, up-regulation of p-PTEN, suppression of p-Akt. plos.org |
| Osteosarcoma | Inhibits proliferation, reduces motility. mdpi.com | Increased anticancer effect when combined with cisplatin (B142131). mdpi.com |
| Ovarian Cancer | Decreases Hes1 expression, inhibits tumor sphere formation. nih.gov | Eliminates OCSCs by inducing DNA damage response, cell cycle arrest, and apoptosis. mdpi.com |
| Melanoma | Decreases Hes1 expression, inhibits tumor sphere formation, reduces tumor formation. nih.gov | Decreased expression of stem cell markers. nih.gov |
| Breast Cancer | Suppresses tumor growth. nih.gov | Inhibition of Notch-4 activity. nih.gov |
GSIs have demonstrated the capacity to sensitize various solid tumors to other anticancer modalities, potentially by mitigating resistance mechanisms often mediated through Notch upregulation. nih.gov In ovarian cancer, sequential treatment with cisplatin followed by the GSI MK-0725 significantly reduced tumor growth both in vitro and in vivo. nih.gov
In glioblastoma, GSI-I treatment sensitized U251 and U87 cell lines to radiation by reducing radio-resistant CD133+ cells and also enhanced the therapeutic effect of temozolomide, increasing CD133+ glioma cytotoxicity. mdpi.com For osteosarcoma, GSI treatment has been shown to enhance the anticancer effect of cisplatin in resistant osteosarcoma cells by inhibiting proliferation, reducing motility, inducing apoptosis, and causing cell-cycle arrest. mdpi.com
In NSCLC, studies suggest that combining GSIs with radiotherapy is a rational strategy, as it can significantly enhance radiation-mediated cytotoxicity in tumor cells. researchgate.net Additionally, GSI can increase the sensitivity of NSCLC, particularly KRAS-wild-type NSCLC, to paclitaxel (B517696). nih.gov Concomitant treatment with GSI and erlotinib (B232) has been shown to reduce the ALDH+ subpopulation of cells in EGFR-mutated NSCLC cell lines. nih.gov
In breast cancer, GSIs in combination with ErbB1/2 inhibitors (such as lapatinib (B449) and gefitinib) have been observed to decrease cancer stem cells (CSCs) in preclinical models. researchgate.net Furthermore, the GSI GSI-XII, when combined with the proteasome inhibitor bortezomib, induced apoptosis in multiple myeloma cell lines and primary patient samples, with similar findings in human breast cancer cell lines. nih.gov Notch-1 signaling has been implicated in trastuzumab resistance in ErbB-2+ breast cancer cells, and GSI treatment or Notch-1 knockdown increased their sensitivity to anti-HER-2-mediated growth inhibition. nih.gov
Table 4: GSI Sensitization to Other Anticancer Modalities
| Tumor Type | Combination Therapy | Observed Sensitization/Enhanced Effect |
| Ovarian Cancer | Cisplatin + GSI (MK-0725) | Significant reduction in tumor growth. nih.gov |
| Glioblastoma | Radiation + GSI (GSI-I) | Sensitization to radiation, reduction of radio-resistant CD133+ cells. mdpi.com |
| Glioblastoma | Temozolomide + GSI (GSI-I) | Enhanced therapeutic effect, increased CD133+ glioma cytotoxicity. mdpi.com |
| Osteosarcoma | Cisplatin + GSI | Increased anticancer effect, inhibition of proliferation, reduction in motility, induction of apoptosis, cell-cycle arrest. mdpi.com |
| Non-Small Cell Lung Cancer (NSCLC) | Radiotherapy + GSI | Enhanced radiation-mediated cytotoxicity. researchgate.net |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel + GSI | Increased paclitaxel sensitivity. nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Erlotinib + GSI | Reduction of ALDH+ subpopulation in EGFR-mutated cell lines. nih.gov |
| Breast Cancer | ErbB1/2 Inhibitors (Lapatinib, Gefitinib) + GSI | Decreased cancer stem cells. researchgate.net |
| Breast Cancer | Bortezomib + GSI (GSI-XII) | Induced apoptosis. nih.gov |
| Breast Cancer | Trastuzumab + GSI | Increased sensitivity to anti-HER-2-mediated growth inhibition. nih.gov |
Modulation of Cancer Stem Cell (CSC) Phenotypes and Resistance
Cancer stem cells (CSCs) are a critical subpopulation within tumors associated with tumor initiation, metastasis, and resistance to conventional therapies. researchgate.net The Notch signaling pathway plays a crucial role in maintaining CSC phenotypes and can contribute to therapeutic resistance, including radioresistance. frontiersin.org
Gamma-secretase inhibitors have demonstrated a notable capacity to modulate CSC phenotypes and overcome resistance. GSIs are capable of remarkably repressing CSCs. nih.gov In human ovarian cancer and melanoma cells, GSI treatment led to a decrease in Hes1 expression and inhibited tumor sphere formation, a characteristic of CSCs. nih.gov Treatment of primary melanoma xenografts with the GSI RO4929097 resulted in decreased expression of stem cell markers and reduced tumor formation in serial xenograft transplants, even without additional treatment cycles. nih.gov
In ovarian cancer, treatment with a GSI has been shown to eliminate ovarian cancer stem cells (OCSCs) by inducing DNA damage response, cell cycle arrest, and apoptosis. mdpi.com Furthermore, combining a GSI with cisplatin led to a more complete depletion of both OCSCs and bulk tumor cells. mdpi.com This is particularly relevant as Notch3 overexpression in ovarian cancer cells can increase the number of CSCs and contribute to cisplatin resistance. mdpi.com
In triple-negative breast cancer (TNBC) cell lines, GSI treatment upregulated the proapoptotic protein NOXA, reduced CSC colony formation, and induced apoptosis. researchgate.net In breast cancer stem cells, Notch-4 activity was found to be significantly elevated, and its inhibition by GSIs resulted in the suppression of tumor growth. nih.gov Other GSIs, such as MRK-003 and GSIXII, have been shown to inactivate Notch signaling and reduce breast cancer stem cells (BCSCs) in mice. researchgate.net
Despite the promising effects, mechanisms of resistance to GSI therapy can emerge. These include PTEN inactivation, mutations involving FBXW7, or constitutive MYC expression, which can confer independence from NOTCH1 inactivation. thd.org.trnih.gov For instance, "persister" T-ALL cells, which are resistant to GSI, were found to reactivate MYC expression through BRD4-dependent enhancers that are independent of NOTCH1 signaling. thd.org.tr Additionally, hypoxic conditions within the tumor microenvironment, mediated by hypoxia-inducible factors (HIFs), can activate pro-survival pathways like Notch, WNT, and Hedgehog, which are crucial for CSC maintenance and can lead to radioresistance. frontiersin.org
Table 5: GSI Modulation of Cancer Stem Cell (CSC) Phenotypes and Resistance
| Tumor Type | GSI Effect on CSCs | Resistance Mechanisms & Overcoming Strategies |
| General Cancer Stem Cells | Repression of CSCs. nih.gov | Notch signaling contributes to radioresistance. frontiersin.org |
| Ovarian Cancer | Decreases Hes1 expression, inhibits tumor sphere formation, eliminates OCSCs, induces DNA damage response, cell cycle arrest, and apoptosis. nih.govmdpi.com | Notch3 overexpression increases CSCs and cisplatin resistance; combination with cisplatin depletes OCSCs. mdpi.com |
| Melanoma | Decreases Hes1 expression, inhibits tumor sphere formation, reduces tumor formation, decreases stem cell markers. nih.gov | - |
| Triple-Negative Breast Cancer (TNBC) | Upregulates NOXA, reduces CSC colony formation, induces apoptosis. researchgate.net | - |
| Breast Cancer | Inhibits Notch-4 activity, reduces BCSCs. nih.govresearchgate.net | - |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | - | PTEN inactivation, FBXW7 mutations, constitutive MYC expression lead to resistance; combination with BRD4 inhibitors (JQ1) effective against "persister" cells. thd.org.trnih.gov |
Targeting CSC Self-Renewal and Differentiation Potential
Cancer stem cells (CSCs) represent a subpopulation of malignant cells characterized by their capacity for self-renewal and differentiation, which contributes to tumor initiation, progression, and heterogeneity ncats.ioebi.ac.uknih.gov. The Notch signaling pathway is a key developmental pathway frequently dysregulated in various cancers, playing a crucial role in maintaining CSC self-renewal and pluripotency ebi.ac.ukdrugbank.comguidetopharmacology.org. Gamma-Secretase Inhibitors (GSIs) are a class of compounds designed to inhibit γ-secretase, an enzyme complex essential for the cleavage and activation of Notch receptors nih.govciteab.com. By inhibiting γ-secretase, GSIs effectively block Notch signaling, thereby influencing CSC behavior.
Preclinical studies have demonstrated that various GSIs can decrease the proliferation and self-renewal ability of CSCs and promote their differentiation into less proliferative or tumorigenic forms citeab.comwikipedia.org. For instance, treatment with the GSI MK0752 has been shown to reduce the number of secondary neurospheres by differentiating glioma stem cells (GSCs) into less proliferative glioma progenitor cells wikipedia.org. Similarly, Compound E, another GSI, has been reported to induce a phenotype transformation of glioblastoma (GBM) CSCs towards a less tumorigenic form by altering glycosylation patterns wikipedia.org. GSI-XVII therapy has also been observed to decrease the self-renewing capacity of breast CSCs and prevent enhanced primary sphere formation wikipedia.org.
The inhibition of Notch1 signaling by GSIs can reduce tumor self-renewal capacity and the number of CSCs, concurrently decreasing transcription factors associated with self-renewal and CSC markers wikipedia.org. GSI XXI, for example, has been shown to inhibit the spheroid-forming ability, survival, migration, and transformation of head and neck squamous cell carcinoma cells wikipedia.org.
While these findings highlight the significant impact of the class of Gamma-Secretase Inhibitors on CSC self-renewal and differentiation, it is important to note that specific data tables detailing the effects of this compound on these parameters are not available in the current search results.
Overcoming Therapy Resistance in CSC Subpopulations
Cancer stem cells are widely implicated in therapy resistance, contributing to tumor recurrence and metastasis due to their inherent characteristics such as quiescence, upregulation of drug efflux transporters (e.g., ABCG2), and enhanced anti-apoptotic mechanisms ebi.ac.ukguidetopharmacology.orgwikidata.orgwikipedia.org. The aberrant activation of signaling pathways like Notch, Wnt/β-catenin, and PI3K/AKT/mTOR in CSCs further contributes to their resistance to conventional treatments ebi.ac.ukguidetopharmacology.orgwikidata.org.
Gamma-Secretase Inhibitors (GSIs) have been investigated as a strategy to overcome therapy resistance in CSC subpopulations by modulating these critical pathways. Preclinical studies suggest that GSIs can effectively promote the differentiation and apoptosis of cancer stem-like cells, obstruct epithelial-to-mesenchymal transition (EMT), and increase sensitivity to conventional chemotherapy and radiotherapies citeab.com. For example, in docetaxel-resistant prostate cancer (PCa) cells, inhibition of the Notch signaling pathway using a GSI has been shown to reverse drug resistance and enhance the antitumor effects of docetaxel, potentially by decreasing prostate cancer stem cells (PCSCs) core.ac.uk.
The combination of GSIs with other anti-cancer drugs has also shown promise in preclinical settings. For instance, a GSI-I in combination with a Bcl-2 inhibitor decreased cell viability, promoted apoptosis in non-melanoma-initiating cells, inhibited primary sphere formation, and suppressed the self-renewability of melanoma-initiating cells in vitro, leading to a significant decline in tumor-initiating capacity in a mouse xenograft model wikipedia.org.
Despite these promising findings for the general class of Gamma-Secretase Inhibitors, no specific detailed research findings or data tables pertaining to this compound's role in overcoming therapy resistance in CSC subpopulations were identified in the provided sources.
Methodological Frameworks for Gsi 136 Research
Advanced In vitro Biological Assays
In vitro biological assays are fundamental for the initial characterization of GSI-136, providing insights into its cellular and molecular interactions in controlled laboratory settings.
Cell-based high-throughput screening (HTS) platforms are critical for the rapid identification and characterization of compounds that modulate specific cellular pathways. For gamma-secretase inhibitors (GSIs) like this compound, HTS assays are designed to measure their impact on gamma-secretase activity, often by quantifying the production of amyloid-beta (Aβ) peptides or the cleavage of Notch receptors in various cell lines selleckchem.complos.orgnih.govnih.gov. These platforms allow for the efficient screening of large chemical libraries to identify potent and selective inhibitors.
Detailed Research Findings: In the context of Alzheimer's disease research, cell lines such as HEK 293 cells, often engineered to overexpress amyloid precursor protein (APP), are commonly used in HTS. For example, the gamma-secretase inhibitor DAPT has been shown to inhibit Aβ production in HEK 293 cells with an IC50 of 20 nM selleckchem.com. Similarly, HTS can assess the modulation of Notch signaling, a key pathway affected by GSIs. Inhibition of Notch activity can be measured by assessing the reduction in the levels of Notch intracellular domain (NICD) or its downstream target genes plos.org. Such screenings provide critical initial data on compound efficacy and potential off-target effects. While specific HTS data for this compound is not detailed in the provided information, its classification as a gamma-secretase inhibitor implies its evaluation through such platforms to determine its inhibitory profile against gamma-secretase-mediated cleavage events.
Biochemical activity assays are used to directly quantify the enzymatic inhibition of gamma-secretase by compounds such as this compound in a cell-free environment. These assays typically determine the inhibitory constant (Ki) or half maximal inhibitory concentration (IC50) by measuring the cleavage of specific substrates by purified gamma-secretase complexes selleckchem.comg1therapeutics.com. Binding assays, conversely, elucidate the direct interaction and affinity of this compound with its molecular targets within the gamma-secretase complex, often employing techniques like radioligand binding or surface plasmon resonance nih.gov.
Detailed Research Findings: Studies on other gamma-secretase inhibitors have provided precise biochemical inhibition data. For instance, DAPT has been reported to inhibit Aβ production in human primary neuronal cultures with IC50 values of 115 nM for total Aβ and 200 nM for Aβ42 selleckchem.com. These assays confirm the direct interaction of the inhibitor with the enzyme complex and quantify its potency at the molecular level, which is a fundamental step in characterizing any gamma-secretase inhibitor. Specific biochemical activity and binding data for this compound are not readily available in the provided search results.
Analyzing the effects of this compound on cellular signaling pathways involves detailed examination of changes in protein and gene expression profiles. Techniques such as Western blotting for protein quantification, quantitative polymerase chain reaction (qPCR) for gene expression, and advanced methods like microarray analysis or RNA sequencing are employed nih.govresearchgate.netproteinatlas.orgnih.govanygenes.com. These techniques are crucial for understanding the downstream consequences of gamma-secretase inhibition, particularly on the Notch signaling pathway, which is both a primary target for therapeutic intervention in some contexts and a source of potential side effects due to its widespread physiological roles nih.govnih.gov.
Detailed Research Findings: Research on other gamma-secretase inhibitors has demonstrated their capacity to modulate key signaling components. For example, treatment with gamma-secretase inhibitors has been shown to block the nuclear accumulation of cleaved Notch1 and Notch2 proteins, which are critical for Notch pathway activation nih.govresearchgate.net. This inhibition consequently leads to a downregulation of Notch target genes such as Hes1, Hey2, and Myc nih.govresearchgate.net. In precursor-B acute lymphoblastic leukemia (ALL) cells, GSI-I treatment, confirmed by RNA and protein analyses, blocked nuclear accumulation of cleaved Notch1 and Notch2 and inhibited their targets nih.gov. Similarly, the expression of Notch target genes including Hes-1, Survivin, Bcl-2, c-myc, and uPA was significantly inhibited by GSI treatment in certain cell lines researchgate.net. These findings highlight the importance of these techniques in elucidating the intricate cellular responses to gamma-secretase inhibition. Specific protein and gene expression data for this compound are not detailed in the provided information.
Human induced pluripotent stem cell (hiPSC)-derived systems represent a significant advancement in in vitro disease modeling, offering patient-specific and physiologically relevant platforms for studying complex diseases and screening drugs scielo.breurogct.orgnih.govmdpi.com. Given this compound's investigation in Alzheimer's disease trials drugbank.comdrugbank.com, hiPSC-derived neuronal models are particularly relevant for its study. These systems allow for the differentiation of patient-derived hiPSCs into specific cell types, such as neurons, which can recapitulate disease-specific pathologies in vitro scielo.breurogct.orgnih.govmdpi.com.
Detailed Research Findings: In the context of Alzheimer's disease, hiPSC-derived neuronal cells have been successfully utilized to model amyloid-beta (Aβ) pathology and to test the efficacy of gamma-secretase inhibitors plos.orgscienceopen.com. These models have demonstrated that GSIs can effectively reduce Aβ secretion from hiPSC-derived neurons plos.orgscienceopen.com. For instance, studies have shown that hiPSC-derived neuronal cells express functional β- and γ-secretases involved in Aβ production, and this production can be inhibited by GSIs plos.org. Such platforms are invaluable for assessing the therapeutic potential of compounds like this compound in a human cellular context, providing a more accurate prediction of their behavior in vivo. Specific research findings for this compound using hiPSC-derived systems are not detailed in the provided information.
Sophisticated In vivo Preclinical Models
In vivo preclinical models are indispensable for evaluating the systemic effects, efficacy, and safety of compounds like this compound in a living organism, providing crucial data before human clinical trials.
Xenograft models, which involve implanting human cells (e.g., cancer cells) into immunodeficient mice, are a cornerstone of preclinical drug development, particularly in oncology nih.govscience.govnih.govnih.govresearchgate.netspringermedizin.denih.govaacrjournals.orgnih.govresearchgate.netupenn.edu. These models enable the assessment of a compound's ability to inhibit tumor growth, prevent metastasis, and modulate relevant signaling pathways within a complex biological system.
Detailed Research Findings: Numerous studies have highlighted the anti-tumor efficacy of various gamma-secretase inhibitors (GSIs) in diverse xenograft models. For example, in T-cell acute lymphoblastic leukemia (T-ALL) xenograft models, GSIs have demonstrated significant anti-tumor effects, including inhibition of Notch signaling, reduction in tumor cell proliferation, and induction of apoptosis, often leading to tumor regression nih.gov. In studies of pancreatic ductal adenocarcinoma (PDAC), GSIs such as MRK-003 have been shown to attenuate tumor growth and decrease the population of tumor-initiating cells in patient-derived xenografts aacrjournals.orgnih.gov. Similarly, in breast cancer xenograft models, GSIs have been observed to suppress tumor-forming ability and enhance Notch signaling inhibition nih.gov. While specific detailed xenograft data for this compound are not provided in the search results, its classification as a gamma-secretase inhibitor strongly suggests that similar in vivo xenograft studies would be integral to evaluating its therapeutic potential in relevant disease contexts.
Genetically Engineered Mouse Models (GEMMs) for Disease Pathogenesis (e.g., Pancreatic Cancer "Mouse Hospital")
Genetically Engineered Mouse Models (GEMMs) play a critical role in preclinical research for diseases like pancreatic ductal adenocarcinoma (PDAC), offering a more physiologically relevant system compared to traditional xenograft models. The "Mouse Hospital" concept, exemplified by research at institutions like the Perelman School of Medicine at the University of Pennsylvania, utilizes specific GEMMs to test diagnostic and treatment modalities for PDAC.
A prominent GEMM for PDAC is the "KPC model," which involves pancreas-specific activation of oncogenic Kras mutations and inactivation of tumor suppressor p53 (KrasLSL.G12D/+; p53R172H/+; PdxCre). These mice faithfully recapitulate key features of human PDAC, including the development of premalignant pancreatic intraepithelial neoplastic (PanIN) lesions, the formation of a dense desmoplastic stroma, and metastasis to sites like the liver and lung. Unlike xenograft models, KPC mice are immune-competent, allowing for the study of immune system interactions with tumors.
In studies using GEMMs, γ-secretase inhibitors have demonstrated significant efficacy in inhibiting tumor progression. For instance, a GSI was shown to completely inhibit tumor development in a genetically engineered mouse model of invasive PDAC (Kras p53 L/+ mice), highlighting the oncogenic role of Notch signaling in this malignancy. Furthermore, the inhibition of Notch signaling by GSIs has been observed to decrease cell proliferation, increase apoptosis, and reduce anchorage-independent growth and invasive properties in human pancreatic cancer cell lines. These findings underscore the utility of GEMMs in validating the therapeutic potential of GSIs like this compound in a complex in vivo environment that closely mimics human disease.
Structure-Activity Relationship (SAR) Investigations and Chemical Biology Approaches
Structure-Activity Relationship (SAR) investigations are fundamental to the development and optimization of chemical compounds like this compound. These studies aim to understand how modifications to a compound's chemical structure influence its biological activity, guiding the design of more potent, selective, and pharmacokinetically favorable analogs.
Rational Design and Synthesis of this compound Analogs
The rational design and synthesis of this compound analogs, or more generally, γ-secretase inhibitor analogs, is a crucial aspect of medicinal chemistry. This approach involves leveraging existing knowledge about the target enzyme (γ-secretase) and the initial lead compound's binding characteristics to systematically design and synthesize new molecules with improved properties. Extensive medicinal chemistry and SAR studies have been conducted to optimize γ-secretase inhibitors and their derivatives. For example, the rational design of novel aza-bicyclooctane sulfonamides has led to the synthesis of compounds exhibiting low nanomolar potency and high selectivity towards specific presenilin-1 (PSEN1) γ-secretase complexes over PSEN2 complexes, demonstrating how structural insights guide the creation of more targeted inhibitors. Such efforts aim to develop compounds that selectively inhibit the desired cleavage events (e.g., APP processing) while minimizing off-target effects, particularly those related to Notch signaling, which can lead to significant side effects.
Computational Chemistry and Molecular Docking Studies
Computational chemistry and molecular docking studies are indispensable tools in the SAR investigation of γ-secretase inhibitors. These in silico methods allow researchers to predict how a compound might interact with its biological target at a molecular level, thus guiding the design of new analogs. Molecular docking, for instance, is used to predict the most stable conformation of a ligand within the active site of an enzyme by calculating binding energies.
In the context of γ-secretase, computational approaches have been employed to identify potential inhibitors by docking large chemical libraries into the active site of presenilin-1 (PS-1), the catalytic subunit of the γ-secretase complex. These studies focus on key amino acid residues in the active site, such as Asp257, Leu268, Asp385, Ile387, Phe388, and Leu432, which are crucial for the enzyme's cleavage activity. Furthermore, molecular dynamics (MD) simulations are often combined with docking studies to assess the stability of protein-ligand complexes under physiological conditions, providing a more dynamic understanding of the interactions. While specific computational studies on this compound itself are not detailed in the available information, these methodologies are broadly applied to the development of γ-secretase inhibitors to identify and optimize compounds.
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery where initial lead compounds, identified through screening or rational design, are systematically refined to enhance their pharmacological properties. For γ-secretase inhibitors, lead optimization strategies focus on improving cellular potency, pharmacokinetics, and selectivity, particularly to mitigate off-target effects.
A major challenge in GSI development has been achieving selectivity for APP cleavage over Notch cleavage, as pan-inhibition of γ-secretase can lead to severe side effects due to Notch's essential physiological roles. Strategies include modifying chemical scaffolds to achieve APP-selective inhibition, improving brain penetration for central nervous system targets like AD, and optimizing metabolic stability. For example, efforts have focused on developing compounds that promote the cleavage of Aβ42 into less harmful Aβ38, thereby reducing the production of toxic Aβ aggregates, as seen with some γ-secretase modulators (GSMs). Hypothesis-driven lead optimization has enabled the discovery of γ-secretase inhibitors capable of lowering cerebral Aβ42 production in mice.
Omics-Based Approaches for Target Identification and Pathway Analysis
Omics-based approaches, including genomics, transcriptomics, proteomics, and phosphoproteomics, are increasingly integrated into the research of compounds like this compound to comprehensively understand their biological effects, identify novel targets, and delineate affected signaling pathways. These high-throughput methods provide a global view of molecular changes induced by a compound.
In the context of γ-secretase inhibitors and Notch-targeted therapies, omics-based tests are crucial for constructing a detailed knowledge base. This includes genomic tests, mRNA in situ hybridization, and immunohistochemical analyses to identify patients likely to respond to GSI treatment and to understand resistance mechanisms.
A notable application of omics in γ-secretase research involves unbiased pathway analysis (UPA). This method integrates multi-omics data, such as interactome, phosphoproteome, transcriptome, and proteome data, to infer cell signaling pathways. For instance, UPA has been used to study γ-secretase cleavage-dependent signaling characteristics of receptor tyrosine kinase TYRO3 in melanoma cells, with γ-secretase inhibitor IX (GSI IX) being used to modulate the enzyme's activity. This analysis revealed significant differences in signaling modules related to cell cycle and growth, cell adhesion and motility, cell morphology, and immune responses between full-length and γ-secretase-cleaved TYRO3.
Furthermore, proteomics and transcriptomics have been employed to investigate molecular signaling pathways in other disease contexts where γ-secretase plays a role. For example, in studies of growth hormone-producing adenomas (GHomas), these omics approaches identified the Notch2/Delta-like Notch ligand 3 (DLL3) signaling pathway as being associated with tumorigenesis and invasiveness. The γ-secretase inhibitor DAPT was then shown to suppress tumor growth and invasion by targeting this Notch signaling pathway, demonstrating the power of omics data to uncover critical pathways and validate therapeutic strategies. These integrated omics analyses provide a holistic understanding of how GSIs perturb cellular networks, facilitating the identification of direct and indirect targets and the elucidation of complex pathway dynamics.
Strategic Research Directions and Combinatorial Modalities for Gsi 136
GSI-136 as a Foundational Agent in Research Protocols
This compound is increasingly being positioned as a foundational agent in preclinical and clinical research protocols. cancer.gov Its well-defined mechanism of action on the Notch signaling pathway, which is implicated in cell-cell adhesion, neural stem cell proliferation, and neo-angiogenesis, provides a strong rationale for its investigation across a range of solid and hematological malignancies. nih.gov Preclinical data suggest that desmoid tumors, for instance, can be driven by the overexpression of Notch1 pathway components, highlighting the direct applicability of a gamma-secretase inhibitor. nih.govresearchgate.net
The exploration of this compound in rational combinations with other therapies is a key area of interest for researchers. cancer.gov Its ability to modulate critical cellular pathways makes it an attractive partner for agents with complementary mechanisms of action. Research protocols are being designed to leverage these interactions to achieve synergistic anti-tumor effects.
Rational Design of this compound-Based Combination Therapies
The rational design of combination therapies involving this compound is centered on creating synergistic interactions that lead to improved tumor control and patient outcomes. This involves integrating this compound with established and emerging cancer treatment modalities.
Integration with Radiotherapeutic Approaches
The combination of targeted therapies with radiotherapy is a strategy aimed at enhancing the radiation therapeutic ratio. iu.edu While specific preclinical studies combining this compound with radiotherapy are not extensively documented in the provided search results, the underlying principles suggest potential benefits. Radiotherapy can induce immunogenic cell death and increase the expression of tumor-specific antigens, potentially sensitizing tumors to the effects of targeted agents. iu.edunih.gov The timing and sequencing of this compound with radiation would be critical to maximize any synergistic effects, a factor that necessitates further preclinical investigation. iu.edu
Combination with Conventional Chemotherapeutic Regimens
Combining targeted inhibitors with conventional chemotherapy is a well-established strategy to enhance therapeutic efficacy. nih.govresearchgate.net Chemotherapy can reshape the tumor microenvironment, reduce the population of immunosuppressive cells, and create a more pro-inflammatory milieu, which may augment the activity of targeted agents. nih.gov Although specific preclinical data on the combination of this compound with traditional chemotherapeutic agents is not detailed in the provided search results, the rationale for such combinations is based on the potential for chemotherapy to sensitize tumor cells to the effects of this compound by inducing cellular stress and DNA damage.
Synergistic Research with Emerging Immunotherapies (e.g., CAR T cell therapy-related studies)
A particularly promising area of research is the combination of this compound with immunotherapies, most notably with agents targeting B-cell maturation antigen (BCMA). Preclinical models have demonstrated that this compound can enhance the activity of BCMA-directed therapies. springworkstx.com Gamma-secretase is responsible for the cleavage of BCMA from the surface of multiple myeloma cells. springworkstx.com By inhibiting gamma-secretase, this compound prevents this cleavage, leading to an increased density of BCMA on the cell surface and a reduction in soluble BCMA levels, which can interfere with BCMA-targeted treatments. springworkstx.combiospace.com This mechanism has been shown to potentiate the activity of BCMA-directed therapies in preclinical models of multiple myeloma. springworkstx.com This has led to clinical collaborations to evaluate this compound in combination with BCMA-targeted modalities, including CAR T-cell therapies. biospace.comgcs-web.com
Preclinical Findings on this compound and BCMA-Targeted Therapy
| Model System | Key Finding | Implication |
| Human multiple myeloma preclinical models | This compound significantly enhanced the activity of BCMA-directed therapies. springworkstx.com | Supports the use of this compound in combination with BCMA CAR T-cells to improve efficacy. |
| In vivo preclinical models | This compound increases BCMA cell surface density and reduces soluble BCMA levels. biospace.com | Provides a clear mechanistic rationale for the observed synergy. |
Complementary Use with Other Small Molecule Inhibitors Targeting Downstream Pathways
The complexity of cancer cell signaling often involves crosstalk and redundancy between pathways, which can lead to resistance to single-agent therapies. nih.gov This provides a strong rationale for combining this compound with other small molecule inhibitors that target compensatory or downstream signaling pathways. For instance, preclinical data suggest that crosstalk between the Notch and Wnt/APC/β-catenin pathways may contribute to the pathogenesis of desmoid tumors. nih.govresearchgate.net This suggests that a combination approach targeting both pathways could be more effective. While specific preclinical studies detailing combinations of this compound with inhibitors of downstream pathways were not extensively covered in the search results, the principle of dual targeting to overcome resistance is a key strategic direction.
Investigating Mechanisms of Response and Resistance in Preclinical Models
Understanding the mechanisms of both response and resistance to this compound is crucial for optimizing its clinical use and developing effective combination strategies. Preclinical models, including patient-derived xenografts (PDX), are invaluable tools for these investigations. oncodesign-services.com These models can help identify biomarkers that predict which patients are most likely to respond to this compound.
Furthermore, preclinical models are essential for elucidating the mechanisms of acquired resistance. Cancer cells can develop resistance through various mechanisms, such as mutations in the drug target or activation of alternative survival pathways. oncodesign-services.com By studying resistant tumor models, researchers can identify these escape mechanisms and devise strategies to overcome them, often through the use of rational drug combinations. For example, a sponsored research collaboration aims to use functional genomics in preclinical multiple myeloma models to explore determinants of response and mechanisms of resistance to this compound in combination with BCMA therapies. biospace.com
Approaches to Studying this compound Resistance in Preclinical Models
| Model Type | Application | Potential Insights |
| Patient-Derived Xenografts (PDX) | Mimic human tumor heterogeneity and response to treatment. oncodesign-services.com | Identification of intrinsic resistance mechanisms and predictive biomarkers. |
| In vivo models of multiple myeloma | Simulate the tumor microenvironment. biospace.com | Understanding the role of the microenvironment in response and resistance to this compound + BCMA therapy. |
| Functional Genomics | High-throughput screening of genetic determinants. biospace.com | Discovery of genes and pathways that mediate sensitivity or resistance to this compound. |
Perspectives and Future Research Trajectories for Gsi 136
Refinement of GSI-136's Target Selectivity Profile in Complex Biological Systems
This compound belongs to the class of gamma-secretase inhibitors. The gamma-secretase complex is a multi-protein enzyme responsible for the cleavage of various transmembrane proteins, including the amyloid precursor protein (APP), the processing of which is central to the amyloid hypothesis of Alzheimer's disease. However, gamma-secretase has a broad range of substrates, including the Notch receptor, which plays a critical role in cell-fate decisions.
A crucial area of future research will be to meticulously delineate the selectivity profile of this compound. While its primary target is presumed to be gamma-secretase, the precise interactions with different components of the gamma-secretase complex and its inhibitory potency against the cleavage of various substrates remain to be fully elucidated in the public domain. Advanced proteomics and cellular assays will be instrumental in creating a comprehensive selectivity map. Understanding whether this compound exhibits any bias towards APP processing over Notch signaling, for instance, is paramount for predicting its potential therapeutic window and off-target effects.
Table 1: Key Research Questions for this compound Target Selectivity
| Research Question | Potential Methodologies | Rationale |
| What is the inhibitory potency (IC50) of this compound against the cleavage of a wide panel of known gamma-secretase substrates? | Cell-based reporter assays, in vitro cleavage assays with purified enzyme and substrates. | To quantify the selectivity of this compound and identify potential off-target activities. |
| Does this compound preferentially inhibit gamma-secretase complexes with specific subunit compositions? | Co-immunoprecipitation followed by mass spectrometry, analysis in cell lines with modified gamma-secretase subunits. | To determine if the compound has context-dependent activity. |
| How does the selectivity profile of this compound compare to other known gamma-secretase inhibitors? | Head-to-head comparative studies using standardized assays. | To benchmark its properties and potential advantages or disadvantages. |
Exploration of Novel Therapeutic Indications Beyond Current Preclinical Focus
The primary and, to date, only publicly disclosed therapeutic focus for this compound has been Alzheimer's disease. However, given its mechanism as a gamma-secretase inhibitor, there is a strong rationale for exploring its utility in other pathological conditions where this enzyme's activity is implicated.
A significant area of interest is oncology. Dysregulated Notch signaling is a known driver in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), and some solid tumors. Investigating the anti-proliferative and pro-apoptotic effects of this compound in relevant cancer cell lines and animal models could unveil a new therapeutic avenue for this compound.
Furthermore, emerging research suggests the involvement of gamma-secretase and its substrates in inflammatory and immunological processes. Preclinical studies could explore the potential of this compound in modulating immune responses in models of autoimmune diseases or chronic inflammatory conditions.
Advancements in Delivery Systems and Pharmacological Profiles for Research Utility
The progression of this compound from a laboratory tool to a potential therapeutic candidate, and even for its refined use in preclinical research, necessitates the development of advanced delivery systems. The physicochemical properties of this compound, which are not extensively detailed in public literature, will dictate the most suitable formulation strategies.
For central nervous system (CNS) indications like Alzheimer's disease, the ability to cross the blood-brain barrier (BBB) is critical. Research into nano-formulations, such as lipid-based or polymeric nanoparticles, could enhance the brain penetration of this compound. These delivery systems can be engineered to improve solubility, stability, and pharmacokinetic profiles, thereby optimizing its efficacy and minimizing potential systemic exposure and associated side effects.
For non-CNS applications, such as in oncology, targeted delivery systems could be developed. For example, conjugating this compound to antibodies or ligands that bind to tumor-specific antigens could concentrate the compound at the site of action, thereby increasing its therapeutic index.
Integration of Systems Biology and Artificial Intelligence in this compound Research
The complexity of the biological pathways modulated by gamma-secretase inhibition presents a prime opportunity for the application of systems biology and artificial intelligence (AI). These computational approaches can help to unravel the intricate network effects of this compound and predict its biological impact in a more holistic manner.
High-throughput 'omics' data (genomics, transcriptomics, proteomics, metabolomics) from cells or tissues treated with this compound can be integrated and analyzed using systems biology models. This can help to identify novel downstream targets, affected pathways, and potential biomarkers of response or toxicity.
AI and machine learning algorithms can be employed to:
Predict the bioactivity of this compound based on its chemical structure.
Analyze large datasets from preclinical studies to identify patterns and correlations that may not be apparent through traditional analysis.
Develop predictive models of patient response based on genetic or molecular profiles.
Uncovering Unanticipated Biological Roles of this compound
Scientific discovery is often serendipitous. While the known mechanism of this compound revolves around gamma-secretase inhibition, it is plausible that this compound possesses other, as-yet-undiscovered biological activities. Phenotypic screening, where the compound is tested across a wide array of cell-based assays representing diverse biological processes, could reveal unexpected effects.
For example, this compound might influence cellular processes independent of its primary target. Unbiased, high-content imaging and other phenotypic platforms can provide a wealth of data on how the compound affects cell morphology, organelle function, and other cellular behaviors. Any identified "off-target" activities could open up entirely new avenues of research and potential therapeutic applications. A thorough investigation of its bioactivity profile beyond gamma-secretase inhibition will be key to fully understanding the potential of this compound.
Q & A
Basic Research Questions
Q. What are the critical considerations for designing synthesis protocols for GSI-136 to ensure reproducibility?
- Methodological Answer :
- Begin with the chemical identity (CAS 443989-01-3) and molecular formula (C₁₁H₁₈ClNO₃S₂) to standardize synthesis pathways.
- Use validated purification techniques (e.g., column chromatography) and confirm purity via HPLC or NMR. For known compounds, cross-reference spectral data with literature .
- Document reaction conditions (solvents, catalysts, temperature) in detail, adhering to guidelines for experimental reproducibility outlined in Beilstein Journal of Organic Chemistry (e.g., limiting main text to five compounds, with extended data in supplementary files) .
Q. How can researchers address discrepancies in reported solubility profiles of this compound across studies?
- Methodological Answer :
- Systematically test solubility in solvents like DMSO, ethanol, and water under controlled temperatures. For in vivo applications, use pre-validated formulations (e.g., DMSO:Tween 80:Saline = 10:5:85 for injections) .
- Compare results against prior studies, identifying variables like solvent grade, agitation methods, or pH levels. Apply statistical tools (e.g., ANOVA) to isolate confounding factors .
Q. What characterization techniques are essential for verifying this compound’s structural integrity post-synthesis?
- Methodological Answer :
- Combine spectroscopic methods (¹H/¹³C NMR, FT-IR) and mass spectrometry for structural confirmation.
- Report LogP (3.948) and tPSA (103.02 Ų) to validate physicochemical properties. For novel derivatives, include elemental analysis and X-ray crystallography if applicable .
Advanced Research Questions
Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in Alzheimer’s disease models while minimizing bias?
- Methodological Answer :
- Use transgenic animal models (e.g., APP/PS1 mice) with age-matched controls. Standardize dosing regimens based on solubility data (e.g., oral suspensions in 0.5% CMC Na) .
- Implement blinding during behavioral assessments and histological analyses. Adopt rigorous statistical frameworks (e.g., power analysis for sample size determination) to mitigate Type I/II errors .
Q. What strategies can resolve contradictions between in vitro potency and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Conduct ADME studies to assess bioavailability, blood-brain barrier penetration, and metabolic stability. Compare in vitro IC₅₀ values with plasma/tissue concentrations in vivo.
- Use computational modeling (e.g., PBPK) to reconcile discrepancies and refine dosing protocols .
Q. How can researchers optimize assay conditions to improve the reliability of this compound’s γ-secretase inhibition data?
- Methodological Answer :
- Validate enzyme activity assays with positive controls (e.g., DAPT). Include kinetic analyses (Kₘ, Vₘₐₓ) to account for substrate depletion.
- Address batch-to-batch variability by standardizing recombinant enzyme sources and buffer compositions .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Use bootstrap resampling to estimate confidence intervals.
- Report effect sizes and p-values with corrections for multiple comparisons (e.g., Bonferroni) .
Q. How should conflicting results from replicate experiments be documented and interpreted?
- Methodological Answer :
- Include raw data and variability metrics (e.g., standard deviation, CV%) in supplementary files. Perform outlier analysis (Grubbs’ test) to identify technical errors.
- Discuss potential biological variability (e.g., cell passage number, animal strain differences) in the limitations section .
Ethical & Methodological Compliance
Q. What ethical guidelines apply to preclinical studies involving this compound in animal models?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
